Lipophilicity (LogP) Comparison: Iso-Pentyl vs. Shorter/Linear Alkoxy Chains
The predicted octanol-water partition coefficient (LogP) for 1-bromo-3-iso-pentyloxybenzene is 3.874 , which is substantially higher than that of its methoxy (3.03) , isopropoxy (3.40–3.90) , and ethoxy (estimated ~3.2) analogs. This elevated lipophilicity stems from the five-carbon branched iso-pentyl chain, which increases hydrophobicity relative to shorter or linear chains. The quantified difference of +0.8 to +0.5 log units (depending on comparator) corresponds to a ~6–10× increase in octanol partitioning, which may influence membrane permeability and non-specific binding in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | 3.874 |
| Comparator Or Baseline | 1-Bromo-3-methoxybenzene: 3.03; 1-Bromo-3-isopropoxybenzene: 3.40–3.90; 1-Bromo-3-ethoxybenzene: ~3.2 (estimated from QSPR) |
| Quantified Difference | +0.87 vs. methoxy; +0.47–0.47 vs. isopropoxy (range); +0.67 vs. ethoxy |
| Conditions | Calculated LogP values from vendor datasheets / QSPR models |
Why This Matters
Lipophilicity directly influences compound solubility, membrane permeability, and biological activity; procurement of the iso-pentyl derivative ensures predictable physicochemical behavior in drug discovery and agrochemical programs.
